4',6,7-Trihydroxyisoflavone triacetate
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Overview
Description
4’,6,7-Trihydroxyisoflavone triacetate is a derivative of 4’,6,7-Trihydroxyisoflavone, a hydroxylated metabolite of daidzein, which is one of the major isoflavonoids found in soy food and plants . This compound has garnered attention due to its various pharmacological activities, including tyrosinase inhibitory, anti-cancer, anti-obesity, and cognitive enhancement properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6,7-Trihydroxyisoflavone triacetate typically involves the acetylation of 4’,6,7-Trihydroxyisoflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of 4’,6,7-Trihydroxyisoflavone triacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’,6,7-Trihydroxyisoflavone triacetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsroom temperature, aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsroom temperature to reflux, organic solvents.
Substitution: Halogens, alkylating agents; conditionsroom temperature to reflux, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can produce various substituted isoflavones .
Scientific Research Applications
4’,6,7-Trihydroxyisoflavone triacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-obesity, and cognitive enhancement properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4’,6,7-Trihydroxyisoflavone triacetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis, thereby exhibiting skin-whitening effects. Additionally, it exerts anti-cancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
4’,6,7-Trihydroxyisoflavone triacetate can be compared with other similar compounds such as:
Genistein (4’,5,7-Trihydroxyisoflavone): Known for its phytoestrogenic and antioxidative activities.
Daidzein (4’,7-Dihydroxyisoflavone): Another major isoflavonoid found in soy, known for its anti-inflammatory and anti-cancer properties.
The uniqueness of 4’,6,7-Trihydroxyisoflavone triacetate lies in its additional hydroxyl group at position 6, which enhances its pharmacological activities compared to its analogs .
Properties
CAS No. |
20816-28-8 |
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Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
[4-(6,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-9-20(29-13(3)24)19(28-12(2)23)8-16(18)21(17)25/h4-10H,1-3H3 |
InChI Key |
XRHUFAPVOZZSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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